
1-(Propylsulfonyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Propylsulfonyl)propan-2-one is a chemical compound with the molecular formula C6H12O3S . It has a molecular weight of 164.23 . The compound is also known by its IUPAC name, this compound .
Synthesis Analysis
The synthesis of this compound involves several steps . The process includes the use of bromine in acetic acid, followed by the addition of acetone . Further steps involve the use of water and heating . The synthesis process is complex and requires careful control of conditions to ensure the desired product is obtained .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H12O3S/c1-3-4-10(8,9)5-6(2)7/h3-5H2,1-2H3 . This code provides a detailed representation of the molecular structure of the compound .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and varied . They include reactions with bromine in acetic acid, followed by reactions with acetone . Other reactions involve the use of water and heating .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound’s properties are determined by its molecular structure, which includes a propylsulfonyl group attached to a propan-2-one group .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
1-(Propylsulfonyl)propan-2-one serves as an intermediate in the synthesis of various heterocyclic compounds, such as furans and cyclopentenones. These compounds are essential in organic synthesis due to their applications in pharmaceuticals, agrochemicals, and materials science. The versatility of this compound in organic transformations highlights its importance in constructing complex molecular architectures. For instance, the synthesis of 2,3-dibromo-1-(phenylsulfonyl)-1-propene from 1-(phenylsulfonyl)propyne demonstrates the compound's utility in generating functionally rich heterocycles through annulation and cycloaddition reactions (Watterson et al., 2003).
Multi-Coupling Reagent
It has been utilized as a multi-coupling reagent in organic synthesis, enabling the formation of unsaturated sulfones through reactions with various electrophiles. This application is pivotal for the synthesis of highly functionalized molecules, which are critical in the development of new therapeutic agents and materials. The compound's reactivity with electrophiles, such as aldehydes, ketones, nitriles, and alkynes, in the presence of zinc metal to yield unsaturated sulfones, exemplifies its role in versatile synthetic methodologies (Auvray et al., 1985).
Preparation of Disubstituted Furans
The compound is instrumental in preparing 2,4-disubstituted furans, which are valuable intermediates in organic synthesis and have applications in pharmaceuticals and materials science. This preparation underscores the compound's utility in enabling selective transformations and introducing functional groups into complex molecules. The synthesis involves treating 2,3-dibromo-1-phenylsulfonyl-1-propene with 1,3-diketones under basic conditions, highlighting the strategic use of this compound derivatives in constructing biologically and industrially relevant structures (Haines et al., 2011).
Ionic Liquids and Polymeric Materials
This compound derivatives have been explored in the design and synthesis of new "polymeric ionic liquids" with high charge delocalization. These materials exhibit unique properties, such as high ionic conductivity, which are crucial for applications in energy storage, electrochemical devices, and advanced materials. The synthesis of novel ionic monomers with highly delocalized anions and electrochemically stable mobile cations, exemplified by compounds such as 1-butyl-1-methylpyrrolidinium 1-[3-(methacryloyloxy)propylsulfonyl]-1-(trifluoromethane-sulfonyl)imide, demonstrates the compound's role in advancing materials science (Shaplov et al., 2011).
Propriétés
IUPAC Name |
1-propylsulfonylpropan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3S/c1-3-4-10(8,9)5-6(2)7/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBVRWNWIPWWSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)CC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

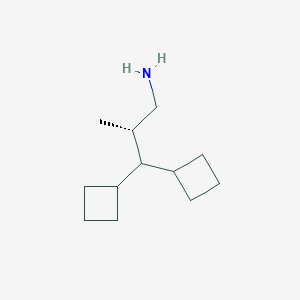
![5-Bromo-1-[(3,4-difluorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2917228.png)
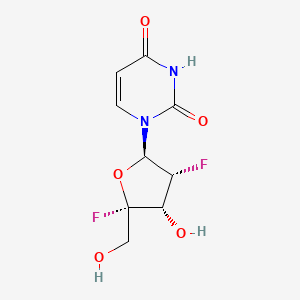
![2-(2-ethoxy-2-oxoethyl)sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2917232.png)
![11-(4-hydroxy-3-methoxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2917233.png)
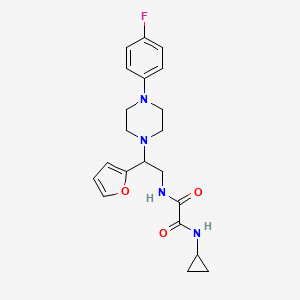
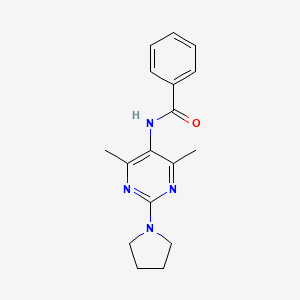
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,4-difluorobenzamide](/img/structure/B2917236.png)
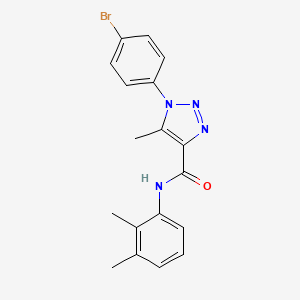

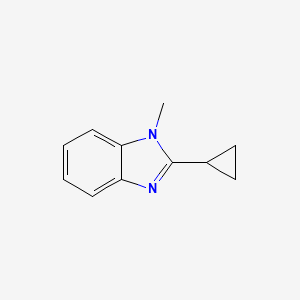

![(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2917248.png)
![4-(Methylsulfanyl)-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid](/img/structure/B2917249.png)